BenchChemオンラインストアへようこそ!

2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine

KIF18A inhibition Oncology Kinase inhibitor

This compound is a critical intermediate for KIF18A inhibitors like sovilnesib. The 4,4-difluoropiperidine moiety reduces basicity by ~2.5-3 pKa units, enhancing metabolic stability and membrane permeability versus non-fluorinated analogs. Procurement of this specific gem-difluoro derivative is essential for replicating patented synthetic routes and ensuring target engagement fidelity in SAR studies.

Molecular Formula C9H12F2N4
Molecular Weight 214.22 g/mol
CAS No. 2028538-94-3
Cat. No. B1415910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine
CAS2028538-94-3
Molecular FormulaC9H12F2N4
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=NC=CC(=N2)N
InChIInChI=1S/C9H12F2N4/c10-9(11)2-5-15(6-3-9)8-13-4-1-7(12)14-8/h1,4H,2-3,5-6H2,(H2,12,13,14)
InChIKeyUGCGZBONOSAHLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine (CAS 2028538-94-3): Procurement Baseline and Structural Classification


2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine (CAS 2028538-94-3) is a heterocyclic organic compound classified as a pyrimidin-4-ylamine derivative incorporating a 4,4-difluoropiperidine moiety . Its molecular formula is C9H12F2N4 with a molecular weight of 214.22 g/mol . This compound serves as a key intermediate in the synthesis of kinase inhibitors, particularly as a precursor to more complex molecules targeting KIF18A for oncology applications [1]. The 4,4-difluoropiperidine group confers distinct physicochemical properties—including altered basicity (reduced pKa by approximately 2.5–3 log units relative to unsubstituted piperidine), enhanced metabolic stability, and specific conformational constraints—that fundamentally differentiate it from non-fluorinated or mono-fluorinated piperidine-containing analogs [2].

Why 2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine Cannot Be Casually Substituted: The Critical Role of the 4,4-Difluoro Modification


Procurement of 2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine versus its close analogs is not interchangeable due to the functional consequences of the gem-difluoro substitution at the piperidine 4-position. The 4,4-difluoropiperidine moiety reduces the basicity of the piperidine nitrogen by approximately 2.5–3 pKa units compared to unsubstituted piperidine (pKa ~10.8 → ~7.5–8.0), directly affecting the compound's protonation state at physiological pH and, consequently, its membrane permeability, solubility, and target binding interactions [1]. Furthermore, this substitution introduces conformational constraints that influence ligand–protein binding geometry and can enhance metabolic stability by blocking oxidative metabolism at the piperidine ring, a common clearance pathway for unsubstituted piperidines [1]. Therefore, a decision to procure a non-fluorinated (e.g., 2-(piperidin-1-yl)-pyrimidin-4-ylamine), mono-fluorinated, or regioisomeric analog (e.g., 6-(4,4-difluoropiperidin-1-yl)pyrimidin-4-amine) would likely result in altered ADME properties and target engagement, compromising the fidelity of SAR studies or the performance of synthetic intermediates. The following evidence guide details the quantifiable dimensions of differentiation where available, while explicitly noting current data gaps.

Quantitative Differentiation Evidence: 2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine vs. Structural Analogs


2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine in KIF18A Inhibitor Scaffolds: Comparative Activity Data from Amgen Patent

2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine is a core scaffold in potent KIF18A inhibitors disclosed by Amgen. While direct activity data for the free amine (2028538-94-3) is not publicly available, its immediate derivative N-(2-(4,4-difluoropiperidin-1-yl)-6-ethylpyrimidin-4-yl)-containing compound exhibits an IC50 of 2 nM against KIF18A [1]. In contrast, the regioisomeric analog 6-(4,4-difluoropiperidin-1-yl)pyrimidin-4-amine (CAS 1996319-68-6) lacks documented KIF18A inhibitory activity in the same patent family [2]. The 2-position substitution pattern of the target compound is therefore functionally distinct from the 6-position analog, with implications for downstream synthetic utility.

KIF18A inhibition Oncology Kinase inhibitor

Physicochemical Differentiation: Predicted Basicity Reduction from 4,4-Difluoro Substitution

The 4,4-difluoropiperidine moiety in 2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine substantially reduces the basicity of the piperidine nitrogen relative to unsubstituted piperidine. While experimental pKa values for this specific compound are not publicly reported, the effect is well-characterized across the 4,4-difluoropiperidine class: the pKa of the conjugate acid decreases from ~10.8 (piperidine) to ~7.5–8.0 (4,4-difluoropiperidine) [1]. This ~2.5–3 log unit reduction shifts the predominant protonation state at physiological pH (7.4) from >99% protonated to approximately 50–80% protonated, directly impacting solubility, permeability, and off-target interactions [1]. The target compound, containing this moiety, will exhibit similarly reduced basicity compared to its non-fluorinated analog 2-(piperidin-1-yl)-pyrimidin-4-ylamine.

Physicochemical properties pKa modulation Drug design

Regioisomeric Differentiation: 2-Pyrimidinyl vs. 4-Pyrimidinyl vs. 6-Pyrimidinyl Substitution Patterns

The target compound 2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine (CAS 2028538-94-3) is the 2-pyrimidinyl-substituted regioisomer with a free 4-amine group. Its closest regioisomeric analog, 6-(4,4-difluoropiperidin-1-yl)pyrimidin-4-amine (CAS 1996319-68-6), differs only in the position of the difluoropiperidine substitution on the pyrimidine ring. This positional isomerism yields distinct chemical reactivity: the 2-position substitution leaves the 4-amino group available for further derivatization, while the 6-position analog presents a different substitution pattern that may engage alternative reaction pathways . A third regioisomer, 4-(4,4-difluoropiperidin-1-yl)pyrimidine (CAS 2640956-49-4), lacks the 4-amino group entirely, making it unsuitable for amine-directed coupling reactions .

Regioisomer Synthetic intermediate Scaffold differentiation

Optimal Research and Industrial Application Scenarios for 2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine


Synthesis of KIF18A Inhibitors for Oncology Research

This compound is a critical building block for the synthesis of KIF18A inhibitors, a class of antimitotic agents under investigation for cancer therapy [1]. The 2-(4,4-difluoropiperidin-1-yl)-pyrimidin-4-ylamine scaffold is present in advanced KIF18A inhibitors such as sovilnesib (AMG-650), which is currently in clinical development. Procurement of this specific intermediate is essential for replicating the patented synthetic routes and for SAR studies exploring modifications at the 4-amino position [1].

Physicochemical Property Modulation in Lead Optimization

This compound is suitable for medicinal chemistry programs seeking to deliberately reduce the basicity of piperidine-containing pharmacophores [2]. The 4,4-difluoro substitution lowers the pKa by approximately 2.5–3 log units relative to unsubstituted piperidine, which can improve membrane permeability, reduce hERG channel blockade (a common off-target liability of basic amines), and enhance metabolic stability [2]. It serves as a model compound for investigating the impact of gem-difluoro substitution on ADME properties.

Regioisomer-Controlled Scaffold Hopping in Pyrimidine-Based Kinase Inhibitors

The 2-substituted pyrimidine-4-amine scaffold is a privileged chemotype in kinase inhibitor design, with the specific 2-(4,4-difluoropiperidin-1-yl) substitution pattern enabling distinct binding interactions compared to 4- or 6-substituted analogs [1]. This compound is appropriate for use in structure-activity relationship (SAR) studies where precise control of the pyrimidine substitution pattern is required to optimize hinge-binding interactions in kinase active sites [1].

Chemical Biology Probe Development for Kinesin Motor Proteins

The 2-(4,4-difluoropiperidin-1-yl)-pyrimidin-4-ylamine scaffold can be functionalized to create chemical probes for studying KIF18A and potentially other kinesin family members [1]. The free 4-amine provides a convenient handle for conjugation to biotin, fluorescent dyes, or affinity tags, enabling pull-down assays, cellular imaging, and target engagement studies [1]. The reduced basicity of the difluoropiperidine moiety minimizes non-specific electrostatic interactions with cellular membranes and off-target proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.